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Compound of Interest

Compound Name: RK-286D

cat. No.: B1679404

In-depth Technical Guide: RK-286D

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Structure:
IUPAC Name:

The definitive IUPAC name for RK-286D is pending confirmation upon obtaining a verifiable
chemical structure. Based on its classification as an indolocarbazole antibiotic, the
nomenclature will follow the systematic rules for heterocyclic compounds.

Molecular Formula: C26H23N304
CAS Number: 140429-37-4

Synonyms: While not extensively documented, "RK 286D" is used interchangeably.

Abstract

RK-286D is a naturally occurring indolocarbazole antibiotic isolated from Streptomyces sp. It is
a potent inhibitor of Protein Kinase C (PKC), a family of enzymes crucial in cellular signal
transduction. By targeting PKC, RK-286D interferes with various cellular processes, including
cell proliferation, differentiation, and apoptosis. This inhibitory action makes RK-286D a
compound of significant interest in cancer research and other therapeutic areas where PKC
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signaling is dysregulated. This document provides a comprehensive overview of the available
technical data on RK-286D, including its mechanism of action, experimental protocols for its
study, and quantitative data on its biological activity.

Mechanism of Action: Protein Kinase C Inhibition

RK-286D exerts its biological effects primarily through the inhibition of Protein Kinase C. The
indolocarbazole scaffold of RK-286D is a well-known pharmacophore that competes with
adenosine triphosphate (ATP) for the kinase domain of PKC. This competitive inhibition
prevents the phosphorylation of PKC's downstream substrates, thereby disrupting the signaling
cascades they regulate.

Signaling Pathway Diagram

The following diagram illustrates the canonical PKC signaling pathway and the point of
inhibition by RK-286D.
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Caption: PKC signaling pathway and RK-286D's point of inhibition.

Quantitative Data Summary

A comprehensive search for specific quantitative data, such as ICso values for RK-286D
against various PKC isozymes, is ongoing. This section will be updated with tabulated data as
it becomes available through further research.

Target Assay Type ICs0 (NM) Reference
Protein Kinase C o ] ]
in vitro kinase assay Data Pending
(PKC)
K562 cell line Cell viability assay Data Pending

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of
RK-286D's biological activity.

Protein Kinase C (PKC) Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of RK-
286D against Protein Kinase C.

Objective: To determine the half-maximal inhibitory concentration (ICso) of RK-286D for PKC.
Materials:

e Recombinant human PKC enzyme

o PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

o ATP, [y-2P]ATP

e Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgClz, 1 mM CacClz, 0.1 mg/mL
phosphatidylserine, 0.02 mg/mL diacylglycerol)

» RK-286D stock solution (in DMSO)
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96-well plates

Scintillation counter and vials

Phosphocellulose paper

Procedure:

Prepare serial dilutions of RK-286D in assay buffer.

In a 96-well plate, add the PKC enzyme, substrate, and the diluted RK-286D or vehicle
control (DMSO).

Pre-incubate the mixture at 30°C for 10 minutes.

Initiate the kinase reaction by adding a mixture of ATP and [y-32P]ATP.

Incubate the reaction at 30°C for 15-30 minutes.

Stop the reaction by adding an equal volume of ice-cold 75 mM phosphoric acid.
Spot an aliquot of the reaction mixture onto phosphocellulose paper.

Wash the paper three times with 0.75% phosphoric acid to remove unincorporated [y-
32P]ATP.

Wash once with acetone and let it air dry.

Place the paper in a scintillation vial with scintillation fluid and measure the radioactivity
using a scintillation counter.

Calculate the percentage of inhibition for each concentration of RK-286D relative to the
vehicle control.

Plot the percentage of inhibition against the logarithm of the RK-286D concentration and
determine the ICso value using non-linear regression analysis.

Workflow Diagram:
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Caption: Workflow for the in vitro PKC inhibition assay.
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K562 Cell-Based Bleb Formation Assay

This assay is used to assess the in vivo effect of RK-286D on PKC activity by observing

morphological changes (bleb formation) in K562 cells.

Objective: To qualitatively and quantitatively assess the ability of RK-286D to induce bleb

formation in K562 cells, an indicator of PKC inhibition.

Materials:

K562 human chronic myelogenous leukemia cell line

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-
streptomycin

RK-286D stock solution (in DMSO)

Phorbol 12,13-dibutyrate (PDBu) as a PKC activator (positive control)

24-well cell culture plates

Inverted microscope with phase-contrast optics

Hemocytometer or automated cell counter

Procedure:

Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO-.
Seed the cells into a 24-well plate at a density of 1 x 10° cells/mL.

Treat the cells with various concentrations of RK-286D or vehicle control (DMSO). Include a
positive control with PDBu to induce bleb formation.

Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).

At each time point, observe the cells under an inverted microscope.
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e Quantify the percentage of cells exhibiting membrane blebbing in at least three different

fields of view for each condition.

o (Optional) Cell viability can be assessed using a trypan blue exclusion assay or MTT assay
to distinguish between apoptosis-related blebbing and PKC inhibition-induced blebbing.

Logical Relationship Diagram:
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Caption: Logical flow of the K562 cell bleb formation assay.

Conclusion

RK-286D is a promising indolocarbazole antibiotic that demonstrates significant inhibitory
activity against Protein Kinase C. Its potential as a research tool and a therapeutic lead
warrants further investigation. The experimental protocols provided herein offer a foundation for
the continued exploration of RK-286D's biological properties and mechanism of action. Future
work should focus on obtaining a definitive chemical structure, elucidating its precise isozyme
selectivity profile, and evaluating its efficacy in relevant disease models.
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 To cite this document: BenchChem. ['RK-286D chemical structure and IUPAC name"].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679404#rk-286d-chemical-structure-and-iupac-
name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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